(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1820752-46-2
VCID: VC8344354
InChI: InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28

(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

CAS No.: 1820752-46-2

Cat. No.: VC8344354

Molecular Formula: C12H19NO4

Molecular Weight: 241.28

* For research use only. Not for human or veterinary use.

(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid - 1820752-46-2

Specification

CAS No. 1820752-46-2
Molecular Formula C12H19NO4
Molecular Weight 241.28
IUPAC Name (1R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m0/s1
Standard InChI Key BKMZZZVRNHEHLG-PELKAZGASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]2C[C@@]2(C1)C(=O)O
SMILES CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s backbone consists of a seven-membered bicyclo[4.1.0]heptane system, featuring a fused cyclopropane ring and a nitrogen atom at the 3-position. The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid at the 1-position introduces reactivity for further derivatization. The molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
CAS Number1820752-46-2
IUPAC Name(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Stereochemistry1R,6S

Stereochemical Significance

The 1R,6S configuration imposes rigidity on the bicyclic framework, which is advantageous for designing molecules with defined three-dimensional structures. This stereochemistry is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity governs activity .

Synthesis and Manufacturing

Key Synthetic Pathways

Synthesis typically begins with simpler azabicycloheptane precursors, followed by Boc protection and carboxylation. A multi-step approach is employed to ensure stereochemical fidelity:

  • Cyclopropanation: Formation of the bicyclo[4.1.0]heptane core via intramolecular cyclization or [2+2] photocycloaddition .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group to shield the amine during subsequent reactions.

  • Carboxylic Acid Installation: Oxidation or hydrolysis of a pre-existing ester or nitrile group to yield the carboxylic acid functionality .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1CyclopropanationLight irradiation, sensitizer45–60%
2Boc ProtectionDi-tert-butyl dicarbonate, base>90%
3CarboxylationKMnO₄, acidic hydrolysis70–85%

Challenges in Stereocontrol

Achieving the 1R,6S configuration demands precise control over reaction conditions. Asymmetric catalysis or chiral auxiliaries are often required to avoid racemization, particularly during cyclopropanation .

Physicochemical Properties

Stability and Reactivity

The Boc group enhances stability by preventing amine oxidation, while the carboxylic acid enables salt formation or esterification. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid).

  • NMR: Distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm) and tert-butyl group (δ 1.4 ppm).

Applications in Pharmaceutical Research

Drug Candidate Synthesis

The compound’s rigid scaffold is leveraged in central nervous system (CNS) drug discovery, where conformational restraint improves receptor binding affinity. For example, derivatives have been explored as γ-aminobutyric acid (GABA) analogues for treating anxiety and epilepsy .

Peptide Modification

Incorporation into peptide backbones enhances metabolic stability and bioavailability. The bicyclic structure reduces conformational flexibility, mimicking bioactive peptide conformations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator